Hydroxyfasudil Hydrochloride

Overview

Description

Hydroxyfasudil Hydrochloride is an active metabolite of fasudil hydrochloride . It is a specific Rho-kinase (ROCK) inhibitor with IC50 values of 0.73 μM and 0.72 μM for ROCK1 and ROCK2, respectively . It is considered a small molecule and falls under the experimental groups .

Molecular Structure Analysis

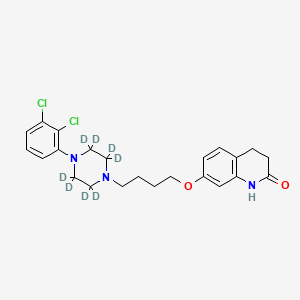

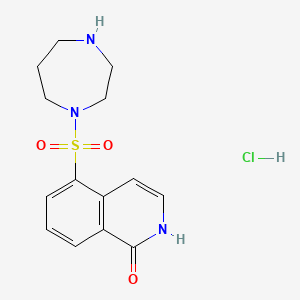

The molecular structure of Hydroxyfasudil Hydrochloride is C14H17N3O3S . It belongs to the class of organic compounds known as isoquinolones and derivatives. These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .

Chemical Reactions Analysis

Based on the structural characteristics of hydroxyfasudil, its hydroxyl group is easily derivatised by esterification and etherification . This has been used in the synthesis of hydroxyfasudil derivatives .

Physical And Chemical Properties Analysis

The molecular weight of Hydroxyfasudil Hydrochloride is 343.83 . The chemical formula is C14H17N3O3S . The compound is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Inhibition of Rho Kinase (ROCK)

Hydroxyfasudil Hydrochloride is used as a ROCK inhibitor to study the role of different signaling pathways in chemokines and their mediated effects on migratory and prosurvival in CLL cells .

Coronary Hyperconstriction and Macrophage Migration

Hydroxyfasudil has been shown to markedly inhibit coronary hyperconstriction and macrophage migration, indicating its potential therapeutic applications .

Vasorelaxing Mechanism Study

Studies have investigated the vasorelaxing mechanism of Hydroxyfasudil, particularly its effects on cerebral vasospasm after subarachnoid hemorrhage .

Prodrug Synthesis and Stability

Research has been conducted on the synthesis and stability of Hydroxyfasudil derivatives as prodrugs, exploring their stability under various conditions .

Mechanism of Action

Target of Action

Hydroxyfasudil primarily targets the Rho-associated protein kinase 1 (ROCK1) . This kinase plays a crucial role in various cellular functions, including cell contraction, motility, proliferation, and apoptosis .

Mode of Action

As a potent inhibitor of ROCK1, Hydroxyfasudil binds to the kinase, thereby inhibiting its activity . This inhibition disrupts the downstream signaling pathways regulated by ROCK1, leading to various cellular changes .

Biochemical Pathways

The primary biochemical pathway affected by Hydroxyfasudil is the Rho/ROCK pathway . ROCK1, when active, induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction . By inhibiting ROCK1, Hydroxyfasudil disrupts this process, leading to vasodilation .

Pharmacokinetics

A study on fasudil, from which hydroxyfasudil is derived, showed that after oral administration, the peak concentration of hydroxyfasudil in the blood was similar to that after intravenous treatment . The exposure of Hydroxyfasudil, assessed as AUC 0–tz, differed between both treatments, with 449 µg × h/L after IV treatment and 309 µg × h/L after oral treatment . This suggests that Hydroxyfasudil has a bioavailability of 69% after oral administration compared to IV treatment .

Result of Action

The inhibition of ROCK1 by Hydroxyfasudil leads to a decrease in pulmonary vascular pressure . This is achieved by reducing the expression and activity of Angiotensin-converting enzyme (ACE) and increasing the expression of Endothelial nitric oxide synthase (eNOS), which mediates the production of the vasodilator nitric oxide (NO) .

Action Environment

The action of Hydroxyfasudil can be influenced by various environmental factors. For instance, the risk or severity of renal failure can be increased when Hydroxyfasudil is combined with certain drugs like Cyclosporine . Additionally, the therapeutic efficacy of Hydroxyfasudil can be increased when used in combination with other drugs like Dapagliflozin . Therefore, the environment in which Hydroxyfasudil is used, including the presence of other drugs, can significantly influence its action, efficacy, and stability.

Safety and Hazards

Future Directions

Significant amounts of hydroxyfasudil are taken up in the brain, making it an interesting candidate for the treatment of diseases of the central nervous system . It has shown promising preclinical results for various chronic diseases, including neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, and dementia .

properties

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S.ClH/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17;/h1,3-5,7,15H,2,6,8-10H2,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWFOUVDVJGNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463911 | |

| Record name | Hydroxyfasudil Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxyfasudil Hydrochloride | |

CAS RN |

155558-32-0 | |

| Record name | Hydroxyfasudil Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyfasudil monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B1662814.png)